molecular formula C9H14BNO3S B13692599 2-Oxo-2,3-dihydrothiazole-4-boronic Acid Pinacol Ester

2-Oxo-2,3-dihydrothiazole-4-boronic Acid Pinacol Ester

Cat. No.: B13692599
M. Wt: 227.09 g/mol
InChI Key: BYBBWFNKEDVSRU-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydrothiazole-4-boronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a thiazole ring and a boronic acid ester group. It is known for its versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,3-dihydrothiazole-4-boronic Acid Pinacol Ester typically involves the reaction of 2-oxo-2,3-dihydrothiazole with pinacol boronic ester. The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a palladium catalyst. The reaction proceeds smoothly at room temperature, yielding the desired boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,3-dihydrothiazole-4-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable leaving groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenated compounds and bases such as sodium hydroxide.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-Oxo-2,3-dihydrothiazole-4-boronic Acid Pinacol Ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a biochemical probe due to its boronic acid group, which can interact with diols and other biomolecules.

    Medicine: Explored for its potential in drug development, particularly as a precursor for boron-containing drugs.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydrothiazole-4-boronic Acid Pinacol Ester involves its ability to participate in various chemical reactions due to its boronic ester group. In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The thiazole ring can also interact with various molecular targets, making it a versatile compound in chemical biology.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pyridineboronic Acid Pinacol Ester
  • 1-Boc-pyrazole-4-boronic Acid Pinacol Ester
  • 4-Pyrazoleboronic Acid Pinacol Ester

Uniqueness

2-Oxo-2,3-dihydrothiazole-4-boronic Acid Pinacol Ester is unique due to its combination of a thiazole ring and a boronic ester group. This structure provides it with distinct reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C9H14BNO3S

Molecular Weight

227.09 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-thiazol-2-one

InChI

InChI=1S/C9H14BNO3S/c1-8(2)9(3,4)14-10(13-8)6-5-15-7(12)11-6/h5H,1-4H3,(H,11,12)

InChI Key

BYBBWFNKEDVSRU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=O)N2

Origin of Product

United States

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